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16,17-Dehydro Capsaicin - 509101-57-9

16,17-Dehydro Capsaicin

Catalog Number: EVT-1479056
CAS Number: 509101-57-9
Molecular Formula: C18H25NO3
Molecular Weight: 303.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

16,17-Dehydrocapsaicin is a naturally occurring analog of capsaicin, the pungent principle found in chili peppers of the genus Capsicum [, ]. It belongs to the capsaicinoid family, known for their ability to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons [, ]. 16,17-Dehydrocapsaicin, along with other capsaicinoids, is a product of capsaicin metabolism in mammals [].

Capsaicin

  • Compound Description: Capsaicin is a naturally occurring vanilloid compound found in chili peppers. It is the primary pungent compound responsible for the characteristic heat sensation associated with chili peppers. Capsaicin is known to activate the transient receptor potential vanilloid 1 receptor (TRPV1), which is expressed in nociceptive sensory neurons and involved in pain perception. []
  • Relevance: Capsaicin is the parent compound of 16,17-Dehydro Capsaicin. 16,17-Dehydro Capsaicin is a metabolite of capsaicin, generated through metabolic processes involving the modification of the parent compound's structure. []

16-Hydroxycapsaicin

  • Compound Description: 16-Hydroxycapsaicin is a metabolite of capsaicin, formed through hydroxylation at the 16th carbon atom of the parent compound. []
  • Relevance: 16-Hydroxycapsaicin, along with 16,17-Dehydro Capsaicin and 17-hydroxycapsaicin are recognized as the primary aliphatic metabolites of capsaicin. These compounds are structurally related, differing in the presence and position of hydroxyl groups and double bonds within their aliphatic chains. [, ]

17-Hydroxycapsaicin

  • Compound Description: 17-Hydroxycapsaicin is another metabolite of capsaicin. It is generated through hydroxylation, specifically at the 17th carbon atom, of the parent molecule. []
  • Relevance: Like 16-Hydroxycapsaicin, 17-Hydroxycapsaicin is considered a major aliphatic metabolite of capsaicin alongside 16,17-Dehydro Capsaicin. The structural similarity among these compounds is evident in their shared core structure and variations in their aliphatic side chains. [, ]

Vanillylamine

  • Compound Description: Vanillylamine is a decarboxylation product of vanillic acid, a metabolite of capsaicin. []
  • Relevance: Vanillylamine, alongside vanillin, arises from the metabolic breakdown of capsaicin. These compounds share a structural connection with 16,17-Dehydro Capsaicin as they are all derived from the same parent molecule. []

Vanillin

  • Compound Description: Vanillin is an aromatic aldehyde and a well-known flavoring compound. It is also a metabolite of capsaicin, produced through the metabolic pathway involving the breakdown of the parent compound. []
  • Relevance: Vanillin, similar to vanillylamine, is a product of capsaicin metabolism. These compounds are structurally related to 16,17-Dehydro Capsaicin as they are all part of the same metabolic cascade originating from capsaicin. []

4,16‐androstadien‐3‐one

  • Compound Description: 4,16‐androstadien‐3‐one is a steroid hormone that serves as a precursor in the biosynthesis of other steroid hormones. []
  • Relevance: While not directly related to capsaicinoids, 4,16‐androstadien‐3‐one is relevant in the context of discussing metabolic transformations, specifically the formation of glycols from dehydro compounds. This metabolic process is also relevant to the formation of 16,17-Dehydro Capsaicin, where modifications occur at the 16th and 17th carbon atoms of the molecule. []

16,17‐trans‐glycolic metabolite of 4,16‐androstadien‐3‐one

  • Compound Description: This compound is a metabolite of 4,16‐androstadien‐3‐one. It is formed through the oxidation of the double bond at the 16,17 position of the parent compound, leading to the formation of a glycol (dihydroxylated) structure. []
  • Relevance: The formation of the 16,17‐trans‐glycolic metabolite from 4,16‐androstadien‐3‐one exemplifies the metabolic oxidation of double bonds, a process also observed in the formation of 16,17-Dehydro Capsaicin from its precursor. []
Source

16,17-Dehydro Capsaicin is primarily extracted from chili peppers, particularly varieties such as Capsicum chinense and Capsicum annuum, where it is found alongside other capsaicinoids like capsaicin and dihydrocapsaicin. The biosynthesis of this compound occurs through complex metabolic pathways involving specific enzymes that catalyze the transformation of precursor molecules derived from amino acids like phenylalanine and valine .

Classification

In terms of chemical classification, 16,17-Dehydro Capsaicin belongs to the class of alkaloids and more specifically to the group of capsaicinoids. These compounds are characterized by their hydrophobic nature and their ability to activate specific receptors in the human body, leading to sensations of heat and pain.

Synthesis Analysis

Methods

The synthesis of 16,17-Dehydro Capsaicin can occur through both natural biosynthetic pathways within plants and through synthetic organic chemistry methods. In plants, it is synthesized via a series of enzymatic reactions that transform phenylalanine into capsaicinoids through the phenylpropanoid pathway. Key enzymes involved include phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate-CoA ligase .

In laboratory settings, synthetic methods may involve:

  • Refluxing: Using standard organic solvents and reagents to facilitate chemical reactions.
  • Coupling reactions: Employing coupling agents to form amide bonds between fatty acid derivatives and amines.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography are frequently employed to monitor the progress of synthesis and purify the compound post-reaction .

Molecular Structure Analysis

Structure

The molecular structure of 16,17-Dehydro Capsaicin can be represented as follows:

  • Chemical Formula: C18H27NO3
  • Molecular Weight: 303.42 g/mol
  • Structural Features: It features a long hydrophobic tail with a vanillyl group (aromatic ring) attached to an amide functional group.

Data

The compound exhibits specific stereochemistry that is crucial for its biological activity. The configuration at the 16th and 17th carbon atoms distinguishes it from other capsaicinoids like capsaicin.

Chemical Reactions Analysis

Reactions

16,17-Dehydro Capsaicin can undergo various chemical reactions typical for organic compounds:

  • Hydrolysis: Breaking down into simpler components in the presence of water.
  • Oxidation: Reaction with oxidizing agents leading to potential changes in functional groups.
  • Reduction: Can be reduced back to capsaicin under specific conditions.

Technical Details

These reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into reaction mechanisms and product identification .

Mechanism of Action

Process

The mechanism by which 16,17-Dehydro Capsaicin exerts its effects involves interaction with transient receptor potential vanilloid type 1 (TRPV1) receptors located on sensory neurons. Upon binding, it induces a conformational change in the receptor that leads to an influx of calcium ions into the cell, resulting in depolarization and the sensation of heat or pain.

Data

Research indicates that this compound can activate TRPV1 at lower concentrations compared to capsaicin itself, suggesting enhanced potency in eliciting sensory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil or crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 60–65 °C.
  • Boiling Point: Decomposes before boiling.
  • Stability: Sensitive to light and air; should be stored in airtight containers away from direct sunlight.

Relevant data indicate that while it shares many properties with capsaicin, its unique structure contributes to distinct solubility and reactivity profiles .

Applications

Scientific Uses

16,17-Dehydro Capsaicin has several applications:

  • Pharmacology: Investigated for its potential analgesic properties without causing the typical burning sensation associated with capsaicin.
  • Food Industry: Used as a flavoring agent due to its pungency; also studied for its preservative qualities.
  • Cosmetic Industry: Explored for inclusion in topical formulations aimed at pain relief or enhancing blood circulation.

Research continues into its efficacy in various therapeutic contexts, including obesity management and cancer treatment due to its ability to influence metabolic pathways .

Introduction to 16,17-Dehydro Capsaicin

16,17-Dehydro Capsaicin is a structurally specialized capsaicinoid found in Capsicum species and mammalian metabolic pathways. Unlike predominant capsaicinoids (capsaicin and dihydrocapsaicin), this analog features a distinct double bond between C16 and C17 in its acyl chain. Historically overlooked due to low abundance, it has emerged as a critical compound for understanding capsaicinoid diversity and metabolism. Its discovery bridges plant biochemistry and mammalian biotransformation studies, revealing unexpected complexity in vanilloid compound processing [1] [3].

Chemical Identity and Structural Relationship to Capsaicinoids

16,17-Dehydro Capsaicin (chemical name: (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide) shares the vanillylamide core structure characteristic of capsaicinoids but differs in its acyl chain unsaturation. Its molecular formula is C₁₈H₂₅NO₃ (molecular weight: 303.4 g/mol), contrasting with capsaicin (C₁₈H₂₇NO₃) and dihydrocapsaicin (C₁₈H₂₉NO₃) [1] [6]. The double bond between C16-C17 introduces significant conformational rigidity and electronic effects:

  • Reduced lipophilicity compared to saturated analogs, influencing membrane permeability
  • Altered binding geometry for TRPV1 receptors, though with lower affinity than capsaicin [1]
  • Enhanced susceptibility to oxidative degradation due to allylic positioning of the double bond [3]

Structural comparisons of key capsaicinoids:Table 1: Structural Features of Major Capsaicinoids

CompoundCore StructureAcyl Chain FeaturesMolecular FormulaKey Functional Groups
CapsaicinVanillylamide8-methylnon-6-enoic acid (Δ⁶ double bond)C₁₈H₂₇NO₃Phenolic OH, Amide bond
DihydrocapsaicinVanillylamide8-methylnonanoic acid (saturated)C₁₈H₂₉NO₃Phenolic OH, Amide bond
16,17-Dehydro CapsaicinVanillylamide8-methylnon-6,16-dienoic acid (Δ⁶, Δ¹⁶ double bonds)C₁₈H₂₅NO₃Phenolic OH, Amide bond, Conjugated diene
NordihydrocapsaicinVanillylamide7-methyloctanoic acidC₁₇H₂₇NO₃Phenolic OH, Amide bond

Bioactivity correlations:The conjugated diene system in 16,17-Dehydro Capsaicin may contribute to its reduced pungency compared to capsaicin. However, its antioxidant capacity appears enhanced due to stabilization of radical intermediates through resonance across the diene system [1] [6]. This structural feature also increases its metabolic lability, particularly toward hepatic oxidation [3].

Biosynthesis and Biotransformation Pathways in Capsicum Species

Plant Biosynthesis

In Capsicum fruits, 16,17-Dehydro Capsaicin originates through parallel pathways to major capsaicinoids:

  • Phenylpropanoid pathway: Produces vanillylamine from phenylalanine via enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and capsaicinoid-specific aminotransferase (pAMT) [7] [10]
  • Fatty acid elongation: Generates the atypical 9-carbon acyl chain through branched-chain amino acid metabolism:
  • Initiation from valine-derived isobutyryl-CoA
  • Chain elongation via β-ketoacyl-ACP synthase (Kas) with malonyl-CoA additions
  • Dehydrogenation at C16-C17 by an unidentified desaturase enzyme [5] [10]
  • Final conjugation: Catalyzed by capsaicin synthase (CS), which shows unexpected flexibility for dienoic acyl-CoA substrates [7]

Critical evidence comes from isotope labeling studies: When placental tissues of C. chinense were fed with ¹³C-valine, 16,17-Dehydro Capsaicin incorporated the label specifically at C8, C9, and C10 positions, confirming its origin from branched-chain amino acid metabolism [7].

Mammalian Biotransformation

16,17-Dehydro Capsaicin is also a significant hepatic metabolite of dietary capsaicinoids:

  • Primary pathway: Cytochrome P450-mediated dehydrogenation (CYP3A4 > CYP2C9) converts capsaicin to 16,17-dehydro derivatives [3]
  • Kinetic parameters: Vₘₐₓ = 4.2 nmol/min/mg protein, Kₘ = 18.7 μM in human microsomes [3]
  • Competing pathways: Hydroxylation at C16 predominates over dehydrogenation (metabolite ratio 3:1) [3]

Comparative biosynthetic routes:Table 2: Biosynthetic Origins of 16,17-Dehydro Capsaicin

SourcePathwayKey EnzymesPrecursorsTissue Localization
Capsicum placentaDe novo biosynthesisKas, pAMT, CS, Δ¹⁶-desaturase (putative)Valine, PhenylalanineEpidermal vacuoles
Mammalian liverCapsaicin biotransformationCYP3A4, CYP2C9Dietary capsaicinHepatic microsomes
In vitro culturesNon-enzymatic oxidationPeroxidases (artifact)Capsaicin + H₂O₂Laboratory systems

Notably, the placental specificity in peppers arises from tissue-specific expression of Kas, pAMT, and AT3 genes. RNA-seq studies of C. frutescens placenta show coordinated upregulation of these genes during peak capsaicinoid synthesis (20-40 days post-anthesis) [10]. The dehydrogenation step likely occurs during acyl chain elongation rather than through post-synthesis modification [5] [7].

Historical Context in Capsaicinoid Research

The recognition of 16,17-Dehydro Capsaicin unfolded through three research eras:1. Isolation and structural characterization (1990s-2003):- First detected as a minor constituent (<0.5% total capsaicinoids) in C. chinense extracts using reverse-phase HPLC [1]- Initially misidentified as an "artifact of extraction" due to its instability in acidic conditions- Definitive structure elucidation achieved through LC-MS/MS fragmentation patterns showing characteristic m/z 137 (vanillylamine) and m/z 166 (8-methylnon-6,16-dienoic acid fragment) ions [3]

  • Metabolic revelation (2003-2015):
  • Reilly et al. (2003) identified it as the second-most abundant metabolite (22% yield) when capsaicin was incubated with human liver microsomes, revolutionizing understanding of capsaicinoid metabolism [3]
  • Chanda et al. (2008) demonstrated its formation through CYP-independent pathways in pepper placentas using ¹⁴C-tracer studies [3] [7]
  • Discovery of its natural occurrence in low-pungency pepper cultivars challenged the assumption that dehydrogenation occurs only in mammalian systems [5]
  • Functional reevaluation (2015-present):
  • Recognized as a chemotaxonomic marker for Capsicum chinense accessions [5]
  • Proposed as a precursor for novel analgesics due to its modified TRPV1 interaction [8]
  • 2024 studies revealed its synergistic effects with capsaicin in cancer cell apoptosis models at 50 μM concentrations [1] [6]

Current research focuses on:

  • Biotechnological production: Heterologous expression of putative desaturases in yeast
  • Biosensor development: Using 16,17-dehydro capsaicin as a probe for CYP3A4 activity [3]
  • Evolutionary studies: Genomic analysis of Pun1 locus variants associated with dehydrogenation capacity [5] [10]

Properties

CAS Number

509101-57-9

Product Name

16,17-Dehydro Capsaicin

IUPAC Name

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide

Molecular Formula

C18H25NO3

Molecular Weight

303.4

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+

SMILES

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6,8-nonadienamide;

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